molecular formula C12H11ClN2O2 B1486369 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1152881-17-8

1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1486369
CAS No.: 1152881-17-8
M. Wt: 250.68 g/mol
InChI Key: IZYVXHFFMVERIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Geometry and Bond Distances

  • Pyrazole ring : The N1–N2 bond length is approximately 1.40 Å , consistent with aromatic pyrazole structures.
  • Carboxylic acid group : The C=O bond length is 1.23 Å , and the O–H bond length is 1.00 Å .
  • Ethyl substituent : The C–C single bonds in the ethyl group average 1.50 Å , with a slight twist due to steric interactions between the ethyl and pyrazole rings.

Hydrogen Bonding and Supramolecular Interactions

The carboxylic acid group participates in intramolecular N–H···O hydrogen bonds , forming cyclic motifs that stabilize the molecular conformation. In the crystal lattice, intermolecular O–H···N interactions link adjacent molecules into chains or dimers, depending on the crystal polymorph.

Crystal Packing and Polymorphism

  • Space group : The compound crystallizes in orthorhombic (Pnma ) symmetry, as observed in analogous pyrazole derivatives.
  • Dihedral angles : The angle between the pyrazole ring and the 4-chlorophenyl group is 82.7° , influenced by steric clashes between the ethyl and chlorophenyl substituents.
Parameter Value Source
Space group Orthorhombic (Pnma)
N1–N2 bond length 1.40 Å
C=O bond length 1.23 Å
O–H···N hydrogen bonds 2.06–2.71 Å

Comparative Structural Analysis with Related Pyrazole Derivatives

The structural and functional properties of 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid are distinct from other pyrazole-4-carboxylic acid derivatives.

Substituent Effects on Molecular Geometry

Derivative Substituents Key Differences
3,5-Dimethylpyrazole-4-carboxylic acid Methyl (C3, C5) Reduced steric hindrance; increased solubility; no ethyl-induced ring distortion.
Ethyl 5-methyl-1,3-diphenylpyrazole-4-carboxylate Methyl (C5), phenyl (C1, C3) Enhanced π-stacking interactions; less flexibility in crystal packing.

Impact on Hydrogen Bonding and Polymorphism

  • Solid-state proton transfer (SSPT) : Observed in unsubstituted pyrazole-4-carboxylic acid but absent in the ethyl-substituted derivative due to steric blocking by the ethyl group.
  • Crystal packing : The ethyl group induces C–H···π interactions with aromatic rings, altering the packing motif compared to smaller alkyl substituents.

Electronic Effects of Substituents

  • Electron-withdrawing groups (e.g., 4-chlorophenyl): Increase acidity of the carboxylic acid group, enhancing reactivity in coupling reactions.
  • Electron-donating groups (e.g., ethyl): Stabilize the pyrazole ring through inductive effects, reducing tautomerism.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-ethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-11-10(12(16)17)7-14-15(11)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYVXHFFMVERIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Pyrazole Carboxylic Acid Ethyl Ester Intermediate

A detailed method is described in patent CN106187894A, which outlines the synthesis of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, structurally related to the target compound. The process can be adapted for 1-(4-chlorophenyl) substitution with modifications.

Key Steps:

  • Starting Material: 3-ethyl-5-pyrazole carboxylic acid ethyl ester.
  • Methylation: Reaction with dimethyl carbonate in the presence of potassium carbonate and diethylene glycol dimethyl ether at elevated temperatures (100–120 °C) under nitrogen atmosphere for 8–10 hours to introduce the methyl group at N-1.
  • Oxidative Chlorination: Treatment of the methylated pyrazole ester with hydrochloric acid and hydrogen peroxide in dichloroethane at controlled temperatures (20–30 °C initial, then warming to 50–70 °C) for 5–7 hours to introduce a chlorine atom at position 4.
  • Purification: Sequential washing with sodium sulfite, sodium carbonate, and water, followed by drying over anhydrous sodium sulfate and removal of solvents under vacuum.

Yields and Purity:

  • Purity of the ester intermediate can reach up to 96.9%.
  • Overall yield of the chlorinated ester intermediate is approximately 95.2%.

Table 1: Reaction Conditions for Ester Intermediate Preparation

Step Reagents/Conditions Temperature (°C) Time (h) Notes
Methylation 3-ethyl-5-pyrazole carboxylic acid ethyl ester + K2CO3 + dimethyl carbonate + diethylene glycol dimethyl ether 100–120 8–10 Nitrogen atmosphere
Oxidative Chlorination Ester + HCl (35–40%) + H2O2 (30–40%) + dichloroethane 20–30 (initial), then 50–70 5–7 Dropwise addition of H2O2
Purification Washing with Na2SO3, Na2CO3, water; drying Ambient - Vacuum distillation to remove solvents

Hydrolysis to 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic Acid

The ethyl ester intermediate is hydrolyzed under acidic or basic conditions to yield the target carboxylic acid.

  • Acid Hydrolysis: Treatment with aqueous hydrochloric acid under reflux conditions.
  • Base Hydrolysis: Use of sodium hydroxide or potassium hydroxide in aqueous medium followed by acidification.

This step is critical to convert the ethyl ester to the free acid without affecting the sensitive pyrazole ring or the 4-chlorophenyl substituent.

Direct Preparation via Ullmann-Type Coupling and Functionalization

Patent CN111057006A describes a method for preparing 1-(4-chlorophenyl)-3-pyrazole alcohol, which can be adapted for the carboxylic acid derivative by further oxidation.

Key Features:

  • Starting Materials: 1-bromo-4-chlorobenzene and pyrazole derivatives.
  • Catalyst: Copper(I) salts such as copper(I) iodide or copper(I) chloride.
  • Base: Cesium carbonate or potassium hydroxide.
  • Solvents: Polar aprotic solvents like N,N-dimethylformamide, N,N-dimethylacetamide, or acetonitrile.
  • Reaction: Ullmann coupling to form the N-aryl pyrazole bond.
  • Post-functionalization: Oxidation or hydrolysis to introduce the carboxylic acid group at position 4.

This method offers a direct route to the N-(4-chlorophenyl) substituted pyrazole core, which can be elaborated to the target acid.

Comparative Analysis of Methods

Aspect Ester Intermediate Route Ullmann Coupling Route
Starting materials Pyrazole ethyl ester derivatives 1-bromo-4-chlorobenzene and pyrazole derivatives
Key reaction types Methylation, oxidative chlorination, hydrolysis Copper-catalyzed N-arylation (Ullmann reaction)
Reaction conditions Moderate heating (100–120 °C), acidic oxidation Elevated temperature, polar aprotic solvents
Purification Washing and vacuum distillation Filtration and solvent extraction
Yield and Purity High purity (~97%), yield ~95% Variable, dependent on catalyst and conditions
Scalability and industrial use Demonstrated in patents, suitable for scale-up Common in lab-scale synthesis, scalable with optimization

Research Findings and Notes

  • The oxidative chlorination step using hydrogen peroxide and hydrochloric acid is critical for selective chlorination at position 4 without over-oxidation or ring degradation.
  • Use of diethylene glycol dimethyl ether as solvent provides good solubility and reaction efficiency in methylation steps.
  • The molar ratios and temperature control during chlorination strongly influence yield and purity.
  • Hydrolysis conditions must be optimized to prevent decomposition of the pyrazole ring.
  • Ullmann coupling requires careful choice of ligands and copper catalysts to achieve high coupling efficiency and minimize side reactions.

Summary Table of Preparation Parameters

Parameter Typical Value/Range Comments
Methylation temperature 100–120 °C Under nitrogen atmosphere
Methylation time 8–10 hours Ensures complete methylation
Oxidative chlorination temp 20–30 °C (initial), 50–70 °C (incubation) Dropwise H2O2 addition critical
Oxidative chlorination time 5–7 hours Controls chlorination extent
Hydrolysis conditions Acidic or basic, reflux Converts ester to acid
Catalyst for Ullmann coupling CuI, CuCl, CuBr Requires ligand optimization
Solvents for Ullmann coupling DMF, DMAc, acetonitrile Polar aprotic solvents preferred
Base for Ullmann coupling Cs2CO3, KOH Facilitates deprotonation and coupling

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry 1-(4-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid serves as a building block in organic synthesis and a reagent in chemical reactions.
  • Biology This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Pyrazole derivatives exhibit various biological activities, such as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties .
  • Medicine Researches are being conducted to explore the therapeutic potential of the compound in treating various diseases.
  • Industry It is used in the development of new materials and chemical processes.

QSAR Model for Anti-MES Activity

A quantitative structure–activity relationship (QSAR) study utilized 1H-pyrazole-5-carboxylic acid derivatives to develop a model for predicting anti-maximal electroshock induced seizure (MES) activity . The QSAR model was used to estimate the anti-MES activities of 1H-pyrazole-5-carboxylic acid derivatives that have not yet been synthesized .

Other pyrazole derivatives applications

  • Pyrazole derivatives have applications as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
  • 1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid is a potent xanthine oxidoreductase inhibitor .
  • 1-Methyl and 1-(2-hydroxyalkyl)-5-(3-alkyl/cycloalkyl/phenyl/naphthylureido)-1H-pyrazole-4-carboxylic acid ethyl esters are potent human neutrophil chemotaxis inhibitors .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the target protein, leading to inhibition or activation of the protein’s function.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 1210492-11-7)

  • Substituents : Hydroxyethyl group at position 4, ketone at position 4.
  • The hydroxyethyl substituent increases hydrophilicity compared to the ethyl group in the target compound.
  • Applications: Not explicitly stated, but the polar hydroxy group may improve solubility for pharmaceutical formulations .

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

  • Substituents : 2,4-Dichlorophenyl at position 1, methyl at position 4.
  • The methyl group at position 4 reduces steric bulk compared to ethyl.
  • Synthesis : Prepared via hydrazine cyclization and hydrolysis, yielding crystals with intramolecular hydrogen bonds and π-π stacking, critical for solid-state stability .

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

  • Substituents : Trifluoromethyl group at position 5; triazole core instead of pyrazole.
  • Key Differences : The triazole ring offers distinct electronic properties, while the CF₃ group enhances lipophilicity and electronegativity.
  • Biological Activity : Demonstrates 68.09% growth inhibition against NCI-H522 lung cancer cells, attributed to its role as a c-Met kinase inhibitor .

Analogues with Modified Aromatic or Heterocyclic Systems

1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS 618382-92-6)

  • Substituents : 2,4-Dichloro-5-fluorophenyl at position 3.
  • Key Differences : Halogen-rich aromatic substitution may improve binding to hydrophobic enzyme pockets. The fluorine atom could reduce metabolic degradation.
  • Applications: Potential use in agrochemicals or antimicrobial agents due to halogen-driven bioactivity .

1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

  • Substituents: Thieno-pyrazole fused ring system.
  • Applications : Cataloged as a life science reagent, likely for photophysical studies .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activity Reference
1-(4-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid 1: 4-ClPh; 5: Ethyl; 4: COOH 250.68 Discontinued; irritant (H315, H319, H335)
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid 1: 4-ClPh; 4: CH₂CH₂OH; 5: O 310.74 Enhanced hydrophilicity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 1: 2,4-Cl₂Ph; 4: CH₃; 3: COOH 381.62 High crystallinity; π-π stacking
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Triazole core; 5: CF₃ 305.67 Antitumor (GP = 68.09% vs. NCI-H522)
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid 3: 2,4-Cl₂-5-FPh; 5: COOH 390.62 Halogen-driven bioactivity

Key Research Findings and Trends

  • Substituent Effects : Ethyl and methyl groups at position 5 influence lipophilicity and steric hindrance, impacting membrane permeability. Halogenated aryl groups enhance stability and target binding .
  • Biological Activity : Triazole derivatives with trifluoromethyl groups show marked antitumor activity, suggesting that electron-withdrawing groups enhance kinase inhibition .
  • Synthetic Challenges : Discontinuation of the target compound may relate to synthetic complexity or inferior efficacy compared to halogen-rich or triazole-based analogues .

Biological Activity

1-(4-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities, supported by various research findings and case studies.

  • Molecular Formula : C₁₂H₁₁ClN₂O₂
  • Molecular Weight : 250.68 g/mol
  • CAS Number : 1152881-17-8

1. Anticancer Activity

Recent studies indicate that compounds containing the pyrazole moiety exhibit significant anticancer properties. The effectiveness of 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid was evaluated in various cancer cell lines. For instance, a related pyrazole compound demonstrated an IC₅₀ value of 6.76 µg/mL against colorectal carcinoma (HCT116) cells, indicating strong cytotoxic effects compared to standard chemotherapeutics like 5-fluorouracil (IC₅₀ = 77.15 µg/mL) .

CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
7fHCT1166.76
5-FUHCT11677.15
7fA549193.93

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

3. Antimicrobial Activity

The pyrazole scaffold is known for its antimicrobial properties. Research has shown that derivatives of this compound can inhibit a variety of pathogens, including bacteria and fungi. For example, compounds with similar structures have exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of pyrazole derivatives, including 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid, highlighted its potential as an anticancer agent. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic proteins such as Bax and Bcl2 .

Case Study 2: Inhibition of Enzymatic Activity

Another investigation assessed the inhibition of phosphodiesterase enzymes by pyrazole derivatives, revealing that these compounds could effectively reduce the activity of specific phosphodiesterases implicated in cancer progression and inflammation . This suggests that 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid may also possess similar inhibitory effects.

Q & A

Q. What are the common synthetic routes for 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves a cyclocondensation reaction between a β-diketone derivative (e.g., ethyl 4-(4-chlorophenyl)-3-ethyl-2,4-dioxobutanoate) and substituted hydrazines (e.g., 4-chlorophenylhydrazine) under acidic or reflux conditions. Hydrolysis of the resulting ester intermediate under basic conditions (e.g., KOH in methanol) yields the carboxylic acid. Optimization strategies :

  • Control reaction temperature to minimize side products (e.g., over-cyclization).
  • Use toluene or ethanol as solvents to facilitate azeotropic removal of water during cyclization.
  • Adjust hydrolysis time and base concentration to maximize yield while avoiding decarboxylation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent patterns (e.g., ethyl group at position 5, chlorophenyl at position 1). The carboxylic acid proton typically appears as a broad singlet at δ 12–14 ppm.
  • FTIR : A strong absorption band near 1680–1720 cm1^{-1} confirms the carboxylic acid C=O stretch.
  • X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsional parameters. For example, the dihedral angle between the pyrazole and chlorophenyl rings is critical for assessing planarity .

Advanced Research Questions

Q. How can X-ray crystallography data be processed using SHELX software to resolve structural ambiguities in pyrazole derivatives?

SHELX employs a dual-space algorithm for structure solution (SHELXD) and refinement (SHELXL). Key steps include:

  • Data scaling and absorption correction : Use SADABS or equivalent tools to address intensity variations.
  • Phase determination : For challenging cases, employ Patterson methods or experimental phasing (e.g., SIRAS).
  • Refinement : Iteratively adjust anisotropic displacement parameters and validate hydrogen bonding (e.g., O–H···O interactions). For disordered regions, apply restraints or split models.
  • Validation : Check R-factors (< 0.05 for high-resolution data) and analyze residual electron density maps to identify missed solvent molecules .

Q. What computational approaches are suitable for predicting electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is widely used to:

  • Calculate HOMO-LUMO gaps to predict charge-transfer behavior.
  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Simulate IR and NMR spectra for cross-validation with experimental data.
    Methodological considerations :
  • Include solvent effects (e.g., PCM model for polar solvents).
  • Use time-dependent DFT (TD-DFT) to model UV-Vis absorption bands .

Q. How do intermolecular interactions influence crystallographic packing and stability?

The crystal lattice is stabilized by:

  • O–H···O hydrogen bonds between carboxylic acid groups (e.g., O···O distances of ~2.6 Å).
  • π-π stacking between aromatic rings (centroid-centroid distances of 3.8–4.2 Å).
  • C–H···π interactions involving methyl/ethyl groups and chlorophenyl rings.
    These interactions dictate melting points, solubility, and mechanical stability. For example, stronger π-π stacking correlates with higher thermal stability .

Q. How can researchers address discrepancies in spectroscopic data between synthetic batches?

  • Batch comparison : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula consistency.
  • Dynamic NMR : Probe for conformational flexibility (e.g., hindered rotation of substituents).
  • Powder XRD : Identify polymorphic variations affecting peak positions.
  • DFT-assisted analysis : Compare computed vs. experimental IR/Raman spectra to detect subtle structural differences .

Methodological Tables

Table 1. Key Crystallographic Parameters for Related Pyrazole Derivatives

ParameterValue (Example)SignificanceReference
Bond length (C–COOH)1.453(8) ÅConfirms carboxylate conjugation
Dihedral angle (Pyrazole–Ph)58.42°–69.99°Indicates steric hindrance
Hydrogen bond (O–H···O)2.60 Å, 168°Stabilizes crystal packing

Table 2. Computational Parameters for DFT Studies

Functional/Basis SetApplicationAccuracy Consideration
B3LYP/6-311G(d,p)HOMO-LUMO, electrostatic potentialsBalances accuracy and computational cost
M06-2X/def2-TZVPNon-covalent interactionsBetter for van der Waals forces

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.